Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-31-8) is a synthetic small molecule belonging to the class of thiazolyl-pyrazole benzamides. Its core structure comprises a pyrazole ring substituted with a 4-methylphenyl group at the 5-position, a 4-phenyl-2-thiazolyl group at the 1-position, and a benzamide moiety at the 3-position.

Molecular Formula C26H20N4OS
Molecular Weight 436.5 g/mol
CAS No. 74101-31-8
Cat. No. B12888931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
CAS74101-31-8
Molecular FormulaC26H20N4OS
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CC=C5
InChIInChI=1S/C26H20N4OS/c1-18-12-14-20(15-13-18)22-16-24(28-25(31)21-10-6-3-7-11-21)30(29-22)26-27-23(17-32-26)19-8-4-2-5-9-19/h2-17H,1H3,(H,28,31)
InChIKeyXFCVRFVEIIYQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-31-8) – Baseline Characteristics


Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-31-8) is a synthetic small molecule belonging to the class of thiazolyl-pyrazole benzamides. Its core structure comprises a pyrazole ring substituted with a 4-methylphenyl group at the 5-position, a 4-phenyl-2-thiazolyl group at the 1-position, and a benzamide moiety at the 3-position . The molecular formula is C₂₆H₂₀N₄OS with a molecular weight of 436.53 g/mol [1]. The compound is available from multiple chemical suppliers at purities typically ≥97% . Based on structural features, it falls within the chemical space of kinase inhibitor scaffolds, particularly those targeting spleen tyrosine kinase (SYK), as described in patent literature covering 3,4-disubstituted 1H-pyrazole and 4,5-disubstituted thiazole inhibitors [2].

Why Generic Substitution Fails for Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-31-8)


Within the thiazolyl-pyrazole benzamide class, minor structural modifications profoundly impact target binding, selectivity, and pharmacokinetic profiles. The specific substitution pattern of this compound—a 4-methylphenyl at the pyrazole 5-position combined with a 4-phenylthiazole at the 1-position—creates a distinctive spatial and electronic environment that cannot be assumed equivalent to close analogs such as N-[5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide (CAS 74101-25-0, differing only by the absence of the para-methyl group) or N-[3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl]benzamide (CAS 74101-27-2, with a bromine substitution) . In SYK inhibitor programs, even single-atom changes in this region have been shown to alter enzymatic IC₅₀ values by orders of magnitude and affect oral bioavailability and hERG liability [1]. Without compound-specific comparative data, generic substitution risks selecting an analog with divergent potency, selectivity, or ADME properties, undermining experimental reproducibility and procurement decisions.

Quantitative Evidence Guide: Measured Differentiation for Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-31-8)


Assessing Structural Analog Sensitivity in Thiazolyl-Pyrazole Benzamide Series

A patent describing closely related thiazolyl-pyrazole SYK inhibitors demonstrates that analogs with variable substitution on the pyrazole phenyl ring exhibit markedly different enzymatic inhibitory activities. While the patent does not list the exact compound CAS 74101-31-8 in its exemplified claims, it establishes that the precise substitution pattern (4-methylphenyl at R¹) is a critical determinant of potency. The class-level inference is that the 4-methyl substituent in the target compound is designed to occupy a specific lipophilic pocket in SYK, a feature absent in the des-methyl analog (CAS 74101-25-0) [1].

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Physicochemical Property Differentiation: cLogP and Solubility Landscape

The predicted partition coefficient (cLogP) and topological polar surface area (tPSA) for CAS 74101-31-8 can be estimated using in silico tools and compared to analogs. As a class-level inference, the introduction of a methyl group at the para-position of the pyrazole phenyl ring is expected to increase lipophilicity by approximately 0.5 log units relative to the unsubstituted phenyl analog (CAS 74101-25-0). This differential impacts solubility and permeability, two key procurement considerations for in vitro assay compatibility [1][2].

ADME Drug-likeness Physicochemical Properties

Purity and Supply Chain Reproducibility as Differentiators

The commercially available batch of CAS 74101-31-8 from CheMenu documents a purity of 97% (HPLC) . In the context of thiazolyl-pyrazole compounds, residual synthetic intermediates or dehalogenated byproducts can act as confounding factors in biological assays. The control of regioisomeric purity—specifically the correct positioning of the 4-methylphenyl group at the pyrazole 5-position versus the 3-position—is a known synthetic challenge in this scaffold [1]. This quality specification provides procurement-level differentiation from other vendors where purity may be unspecified or lower.

Quality Control Reproducibility Chemical Procurement

Biological Target Engagement: Kinase Profiling Gap Analysis

No direct kinase profiling data for CAS 74101-31-8 were identifiable in public databases (ChEMBL, PubChem, BindingDB). However, the closely related thiazolyl-pyrazole compound 5 from Thoma et al. (2015) demonstrated potent SYK inhibition (IC₅₀ <10 nM) but also inhibited Aurora kinase in cellular assays (EC₅₀ ~100 nM) [1]. This class-level evidence suggests that the target compound may exhibit a similar Aurora kinase liability, which is not shared by structurally distinct SYK inhibitors such as fostamatinib (R406, a prodrug with a different scaffold) . Without specific profiling data for CAS 74101-31-8, this remains a critical knowledge gap that procurement decisions must account for through user-side selectivity screening.

Kinase Selectivity SYK Off-target Activity

Best-Fit Application Scenarios for Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-31-8)


SYK Kinase Inhibitor Tool Compound for In Vitro Enzyme Assays

Based on the class-level evidence linking this scaffold to potent SYK inhibition [1], CAS 74101-31-8 is most appropriately deployed as a starting point for in vitro SYK enzymatic assays, provided that the user independently confirms target engagement and selectivity. The documented purity (97%) supports its use in biochemical IC₅₀ determinations, where the impact of the 4-methyl substituent on potency can be compared head-to-head against the des-methyl analog (CAS 74101-25-0) to establish a local structure-activity relationship.

Reference Compound for Physicochemical Optimization Studies

With a predicted cLogP ~5.2 and moderate molecular weight (436.5 g/mol) [1], this compound serves as a useful comparator in lead optimization campaigns targeting improved aqueous solubility or reduced lipophilicity. Medicinal chemistry teams can use it as a benchmark when introducing polar substituents or heteroatom replacements, comparing changes in solubility and permeability against the established baseline of this relatively lipophilic scaffold .

Regioisomeric Purity Standard for Thiazolyl-Pyrazole Synthesis

The synthetic accessibility and regioisomeric specification of CAS 74101-31-8 make it a candidate for use as an analytical reference standard in laboratories developing novel thiazolyl-pyrazole libraries. Its well-defined ¹H-NMR signature [1] allows it to serve as a comparator for confirming correct regioisomer formation in analogous synthetic sequences, a known challenge in this heterocyclic class .

Procurement Rationale: Gap-Filling for Understudied Chemical Space

The absence of extensive public biological profiling for this compound [1] positions it as a procurement target for research groups seeking to expand the chemogenomic knowledge base around thiazolyl-pyrazole benzamides. Funding agencies and screening centers prioritizing novel chemical matter may find value in acquiring and profiling this compound to populate under-represented regions of kinase inhibitor chemospace .

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